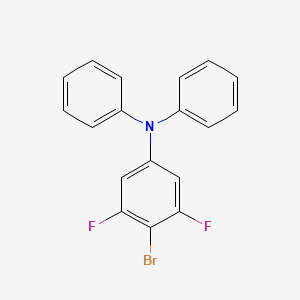
4-Bromo-3,5-difluoro-N,N-diphenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Bromo-3,5-difluoro-N,N-diphenylaniline typically involves the bromination and fluorination of N,N-diphenylaniline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent and a fluorinating reagent under controlled conditions . The reaction is carried out in a solvent such as chloroform at low temperatures (0°C) to ensure selectivity and yield . Industrial production methods may involve similar steps but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
4-Bromo-3,5-difluoro-N,N-diphenylaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of bromine and fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-3,5-difluoro-N,N-diphenylaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific electronic or optical properties.
Pharmaceutical Research: It is explored for potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Chemical Biology: The compound is used in studies involving the modification of biological molecules for research purposes.
Mechanism of Action
its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use . Further research is needed to elucidate the precise pathways and targets involved.
Comparison with Similar Compounds
4-Bromo-3,5-difluoro-N,N-diphenylaniline can be compared with other similar compounds, such as:
4-Bromotriphenylamine: This compound has a similar structure but lacks the fluorine atoms, which may affect its reactivity and applications.
N-(4-Bromo-3,5-difluorophenyl)acetamide: This compound has a similar bromine and fluorine substitution pattern but includes an acetamide group, which can influence its chemical properties and uses.
Biological Activity
4-Bromo-3,5-difluoro-N,N-diphenylaniline is a compound of interest in medicinal chemistry and materials science due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C13H10BrF2N
- CAS Number : 203302-95-8
- Log P : 2.54 (indicating moderate lipophilicity) .
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its effects on cancer cells and potential as a therapeutic agent. Key findings include:
- Anticancer Properties : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including A431 epidermoid carcinoma cells. The mechanism appears to involve the inhibition of key signaling pathways that promote cell proliferation and survival .
- Cellular Uptake : Research indicates that the compound's cellular uptake is efficient, which is crucial for its therapeutic efficacy. Time-dependent studies using confocal laser scanning microscopy have demonstrated increased phosphorescence in treated cells, suggesting effective internalization .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound has been shown to interfere with the cell cycle, particularly by modulating the expression of proteins involved in cell cycle regulation.
- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells, leading to programmed cell death .
- Regulation of Gene Expression : The compound may alter gene expression profiles associated with cancer progression, impacting migration and invasion capabilities of tumor cells .
Study 1: Cytotoxicity Against Cancer Cells
A study assessed the cytotoxic effects of this compound on A431 human epidermoid carcinoma cells. The results indicated significant inhibition of cell viability with an IC50 value in the low micromolar range.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 | 0.29 - 0.90 |
Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms behind the anticancer effects. The study found that treatment with the compound led to decreased phosphorylation of Stat3, a transcription factor involved in cell survival and proliferation.
| Treatment | Stat3 Phosphorylation (%) |
|---|---|
| Control | 100 |
| Compound | 30 |
Properties
Molecular Formula |
C18H12BrF2N |
|---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
4-bromo-3,5-difluoro-N,N-diphenylaniline |
InChI |
InChI=1S/C18H12BrF2N/c19-18-16(20)11-15(12-17(18)21)22(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H |
InChI Key |
HLMZAUJPPOSNGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=C(C(=C3)F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















